



The Toxicological Profile of 2'-Hydroxyacetophenone: A Technical Guide

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Compound of Interest		
Compound Name:	2'-Hydroxyacetophenone	
Cat. No.:	B195540	Get Quote

An In-depth Evaluation for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone (CAS No. 118-93-4), a naturally occurring phenolic compound, sees use in a variety of industrial applications, including as a fragrance ingredient and a chemical intermediate. Understanding its toxicological profile is paramount for ensuring its safe handling and use. This technical guide provides a comprehensive overview of the available safety and toxicological data for **2'-Hydroxyacetophenone**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological data for **2'-Hydroxyacetophenone** indicates a low order of acute toxicity. The primary hazards are related to eye irritation, while it is not considered to be a skin irritant or a skin sensitizer. The genotoxicity data available suggests a lack of mutagenic potential. Information on repeated dose and reproductive toxicity is based on read-across data from the structurally similar compound 4-hydroxyacetophenone.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for **2'- Hydroxyacetophenone**.

Table 1: Acute Toxicity



Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2700 mg/kg bw	[1][2]
LD50	Rabbit	Dermal	>2000 mg/kg bw	[1]
LC0	Rat	Inhalation	>3.54 mg/l (7 h)	[2]
LD50	Mouse	Intraperitoneal	100 mg/kg	[3][4]

Table 2: Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Not irritating	[1]
Eye Irritation	Rabbit	Severe irritant	[5]
Skin Sensitization	Guinea Pig	Non-sensitizing	[1]

Table 3: Genotoxicity

Test Type	System	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	Non-mutagenic	[1]
Sister Chromatid Exchange Assay	Chinese Hamster Ovary (CHO) cells	Not genotoxic	[5]
Micronucleus Assay	Mouse	No significant increase in micronucleated polychromatic erythrocytes	[5]

Table 4: Repeated Dose and Reproductive Toxicity (Read-across from 4-hydroxyacetophenone)



Endpoint	Species	NOAEL	Reference
90-day Oral Toxicity	Rat	45 mg/kg/day	
Reproductive/Develop mental Toxicity Screening	Rat	600 mg/kg/day	

Experimental Protocols

The toxicological evaluations of **2'-Hydroxyacetophenone** have largely followed standardized international guidelines, primarily those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological studies.

Acute Oral Toxicity (similar to OECD Guideline 401)

- Test Species: Rat.
- Administration: A single dose of the test substance was administered by oral gavage.
- Dosage: A limit test was likely performed at a dose of 2000 mg/kg body weight, with further dose ranges explored to determine the LD50.
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-dosing.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Acute Dermal Toxicity (similar to OECD Guideline 402)

- Test Species: Rabbit.[1]
- Application: The test substance was applied to a shaved area of the skin (at least 10% of the body surface area) and covered with a semi-occlusive dressing for a 24-hour exposure period.[1]



- Dosage: A limit dose of 2000 mg/kg body weight was applied.[1]
- Observation Period: Animals were observed for 14 days for signs of systemic toxicity and local skin reactions.
- Endpoints: Mortality, clinical signs, body weight, and gross pathology. No mortality was observed in the study.[1]

Dermal Irritation (similar to OECD Guideline 404)

- Test Species: New Zealand White rabbits.[5]
- Application: 0.5 g of the test substance was applied to a 6 cm² area of shaved skin under an occlusive patch for 4 hours.[5]
- Observations: The application site was examined for erythema and edema at 1, 24, 48, and
 72 hours after patch removal.
- Scoring: Skin reactions were scored according to a standardized grading system (e.g., Draize scale).
- Results: 2'-Hydroxyacetophenone was found to be non-irritating to the skin.[1]

Eye Irritation (similar to OECD Guideline 405)

- Test Species: New Zealand White rabbits.[5]
- Application: 0.1 g of the undiluted test substance was instilled into the conjunctival sac of one eye. The other eye served as a control.[5]
- Observations: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and up to 21 days after instillation.
- Scoring: Ocular lesions were scored using the Draize scale.
- Results: A Draize score of 63 out of a maximum of 110 was recorded, categorizing 2'-Hydroxyacetophenone as a severe irritant.[5]



Skin Sensitization - Guinea Pig Maximization Test (GPMT) (similar to OECD Guideline 406)

- Test Species: Guinea pigs.[1]
- Induction Phase: The animals were initially exposed to the test substance through intradermal injections (with and without Freund's Complete Adjuvant) and subsequent topical application to induce a potential allergic response.
- Challenge Phase: Following a rest period, a non-irritating concentration of the substance was applied topically to a naive skin site.
- Evaluation: The challenge sites were observed for signs of a dermal inflammatory reaction (erythema and edema) at 24 and 48 hours after patch removal.
- Results: No reactions indicative of sensitization were observed.[1]

Bacterial Reverse Mutation Assay (Ames Test) (similar to OECD Guideline 471)

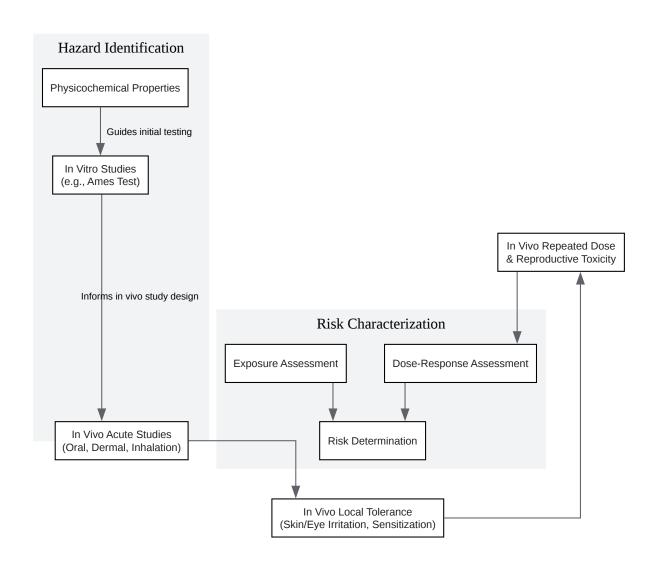
- Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver).
- Methodology: The bacteria were exposed to a range of concentrations of 2'Hydroxyacetophenone. The number of revertant colonies (bacteria that have regained their
 ability to synthesize histidine) was counted.
- Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
- Results: The substance was not mutagenic in bacteria.[1]

Signaling Pathways and Metabolism Toxicological Assessment Workflow

The safety evaluation of a chemical like **2'-Hydroxyacetophenone** follows a structured workflow, beginning with an assessment of its intrinsic properties and potential for exposure,



and progressing through a series of toxicological tests to characterize potential hazards.



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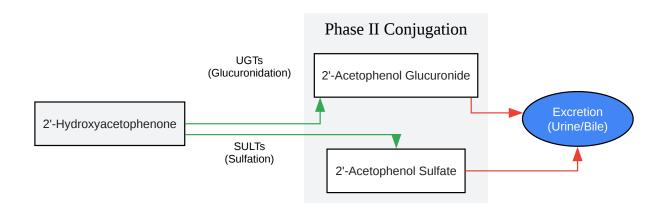
Caption: A generalized workflow for toxicological safety assessment.

Putative Metabolic Pathway

Specific in vivo or in vitro metabolism studies for **2'-Hydroxyacetophenone** are not extensively documented in the public literature. However, based on its chemical structure as a phenolic



compound, its metabolism is expected to proceed through Phase II conjugation reactions, primarily glucuronidation and sulfation, to increase its water solubility and facilitate excretion.



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Caption: Proposed metabolic pathway for **2'-Hydroxyacetophenone**.

Conclusion

2'-Hydroxyacetophenone exhibits a low level of acute systemic toxicity. The primary concern identified in toxicological testing is its potential to cause severe eye irritation. It is not a skin irritant or sensitizer and lacks genotoxic potential in the assays conducted. While data on repeated dose and reproductive toxicity are based on a read-across approach, they do not indicate significant concern at present. Standard metabolic pathways for phenolic compounds, such as glucuronidation and sulfation, are the anticipated routes of detoxification and elimination. This compilation of data serves as a critical resource for professionals engaged in the safe handling and development of products containing **2'-Hydroxyacetophenone**. Further research into its specific metabolic fate and potential for repeated dose toxicity would provide a more complete toxicological profile.

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